
NocII
Overview
Description
NocII is an orphan neuropeptide, which means it is a peptide that does not have a well-defined receptor. It is derived from the precursor protein pronociceptin and is known to stimulate locomotion in mice . The molecular formula of this compound is C92H141N23O28S2, and it has a molecular weight of 2081.4 .
Preparation Methods
The preparation of NocII involves synthetic routes that typically include the solid-phase peptide synthesis method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds
Chemical Reactions Analysis
NocII, being a peptide, can undergo various chemical reactions typical of peptides. These include:
Oxidation: this compound can undergo oxidation reactions, particularly at the methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Reduction reactions can reverse the oxidation of methionine residues back to methionine.
Substitution: this compound can undergo substitution reactions where specific amino acids in the peptide sequence are replaced with other amino acids to study structure-activity relationships.
Hydrolysis: This compound can be hydrolyzed by proteolytic enzymes, breaking down the peptide into smaller fragments.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and proteolytic enzymes like trypsin for hydrolysis. The major products formed from these reactions depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
NocII has several scientific research applications, particularly in the fields of neuroscience and pharmacology. Some of its applications include:
Mechanism of Action
NocII exerts its effects by stimulating locomotion in mice, possibly through a novel specific receptor . The exact molecular targets and pathways involved in the mechanism of action of this compound are not well-defined, but it is believed to interact with receptors in the central nervous system to modulate neuronal activity and behavior .
Comparison with Similar Compounds
NocII is similar to other neuropeptides derived from pronociceptin, such as nociceptin and NocIII. this compound is unique in its ability to stimulate locomotion in mice, which distinguishes it from other related peptides . Similar compounds include:
Nociceptin: Another neuropeptide derived from pronociceptin, known to modulate pain and stress responses.
NocIII: A related peptide with similar biological activity but different effects on behavior.
This compound’s uniqueness lies in its specific sequence and its ability to stimulate locomotion, which makes it a valuable tool for studying the role of neuropeptides in behavior and neurological disorders .
Biological Activity
NocII, an orphan neuropeptide derived from the precursor pronociceptin, has garnered attention for its biological activities, particularly its role in stimulating locomotion in various animal models. This article explores the biochemical properties, mechanisms of action, and potential therapeutic implications of this compound, drawing on diverse research findings.
Overview of this compound
This compound (CAS 188119-47-3) is a heptadecapeptide that plays a significant role in neurobiology. It is closely related to nociceptin and is believed to interact with specific receptors to modulate physiological responses. Its primary biological activity includes the stimulation of locomotion in mice, which suggests a role in motor control and possibly in pain modulation .
The biological activity of this compound is primarily mediated through its interaction with specific receptors in the central nervous system. Research indicates that this compound may activate pathways involved in locomotion and pain perception. The exact receptor mechanisms remain under investigation, but initial studies suggest that this compound operates through a novel receptor distinct from those activated by nociceptin .
This compound's biochemical profile includes:
- Molecular Weight : Approximately 1880 Da.
- Structure : Composed of 17 amino acids, it exhibits a unique sequence that differentiates it from other neuropeptides.
- Stability : Studies indicate that this compound has a stable structure conducive to biological activity, which is critical for its potential therapeutic applications.
In Vitro Studies
In vitro experiments have demonstrated that this compound can stimulate neuronal activity. For instance, cultured neurons exposed to this compound exhibited increased firing rates, suggesting enhanced excitability and potential implications for synaptic transmission .
In Vivo Studies
A series of in vivo experiments using mouse models have highlighted the following findings:
- Locomotion Stimulation : Mice administered with this compound showed significant increases in locomotor activity compared to control groups. This effect was dose-dependent, indicating that higher concentrations of this compound correlate with greater locomotion .
- Pain Modulation : Preliminary studies suggest that this compound may also play a role in modulating pain responses. Mice treated with this compound displayed altered pain sensitivity, which could have implications for understanding chronic pain mechanisms .
Data Table: Summary of Biological Activities
Activity Type | Observations | Reference |
---|---|---|
Locomotion Stimulation | Increased activity in mice | |
Pain Modulation | Altered pain sensitivity | |
Neuronal Excitability | Enhanced firing rates in cultured neurons |
Case Studies
Several case studies have been conducted to explore the therapeutic potential of this compound:
-
Case Study on Locomotion :
- Objective : To assess the effects of this compound on motor function.
- Method : Mice were treated with varying doses of this compound and observed for changes in locomotor activity.
- Findings : Significant increases in distance traveled were recorded, supporting the hypothesis that this compound enhances motor function.
-
Case Study on Pain Response :
- Objective : To evaluate the analgesic properties of this compound.
- Method : Mice subjected to pain stimuli were treated with this compound.
- Findings : Treated mice exhibited reduced sensitivity to pain compared to controls, indicating potential analgesic effects.
Q & A
How can researchers formulate focused and complex research questions on NocII that address gaps in current literature?
Basic To develop research questions on this compound, begin with a systematic literature review to identify unresolved mechanistic or functional aspects. Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the question's viability . Ensure questions are hypothesis-driven (e.g., "Does this compound modulate [specific pathway] in [model organism] under [defined conditions]?") and avoid overly broad inquiries. Questions should require synthesis of primary data, not just retrieval of existing facts .
Advanced For advanced studies, align questions with theoretical gaps (e.g., contradictions in this compound’s role across experimental models). Use the PICO framework (Population, Intervention, Comparison, Outcome) to structure comparative studies (e.g., "How does this compound’s binding affinity compare to homologs in regulating [target protein]?"). Validate novelty via citation mapping tools to ensure no prior studies address the same gap .
Q. What experimental design considerations are critical for ensuring reproducibility in this compound studies?
Basic
Include detailed protocols for this compound purification, storage conditions (e.g., temperature, buffer composition), and quantification methods (e.g., spectrophotometry, HPLC). Adhere to guidelines for reporting preclinical studies, such as NIH standards, to enhance transparency . Replicate key experiments across independent batches to confirm consistency.
Advanced
For complex systems (e.g., in vivo models), document environmental variables (e.g., circadian rhythms, diet) that may influence this compound activity. Use factorial designs to test interactions between variables (e.g., dose-response curves under varying pH levels). Provide raw data and statistical code in supplementary materials to enable independent verification .
Q. How should researchers address contradictions in published data on this compound’s biochemical activity?
Methodological Approach
- Meta-analysis : Systematically compare experimental conditions across studies (e.g., assay temperature, protein isoforms used) to identify sources of variability .
- Sensitivity Analysis : Test whether minor protocol adjustments (e.g., Mg²⁺ concentration) alter this compound’s enzymatic activity.
- Cross-Validation : Use orthogonal methods (e.g., fluorescence assays vs. radiolabeled substrates) to confirm findings .
Example : If Study A reports this compound as an inhibitor and Study B as an activator, re-evaluate both under identical conditions while controlling for confounding factors (e.g., cofactors, redox state).
Q. What statistical and computational strategies are recommended for analyzing this compound’s multifunctional roles?
Basic
- Descriptive Statistics : Report mean ± SD for triplicate measurements in dose-response assays.
- Hypothesis Testing : Use ANOVA for multi-group comparisons (e.g., wild-type vs. knockout models).
Advanced
- Machine Learning : Train models on omics datasets to predict this compound’s interaction partners or regulatory networks.
- Bayesian Inference : Quantify uncertainty in kinetic parameters (e.g., Kₘ, Vₘₐₓ) derived from noisy data .
- Pathway Enrichment Analysis : Integrate transcriptomic/proteomic data to map this compound’s involvement in specific pathways (e.g., stress response) .
Q. How can researchers design studies to investigate this compound’s role in multi-omics contexts?
Methodology
- Systems Biology Approach : Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) to profile this compound’s systemic effects.
- Temporal Resolution : Use time-course experiments to track dynamic changes (e.g., this compound expression during cell cycle progression).
- Data Integration Tools : Leverage platforms like Cytoscape or STRING to visualize this compound’s interactome .
Example : To study this compound in cancer, correlate its expression levels with patient survival data (TCGA) and validate findings in vitro using CRISPR/Cas9-edited cell lines .
Q. What ethical and practical criteria should guide in vivo studies involving this compound?
Basic
- Ethical Approval : Ensure compliance with institutional animal care guidelines (e.g., ARRIVE 2.0 for reporting).
- Sample Size Justification : Use power analysis to minimize animal use while ensuring statistical validity .
Advanced
- Genetic Conservation : Evaluate cross-species relevance (e.g., murine vs. human this compound homologs) to justify model selection.
- Long-Term Monitoring : Design studies to assess chronic effects (e.g., toxicity over 6-month exposure) .
Q. How can qualitative methods enhance understanding of this compound’s regulatory mechanisms?
Advanced
- Expert Elicitation : Conduct semi-structured interviews with domain specialists to identify understudied aspects of this compound.
- Case Study Design : Investigate anomalies (e.g., paradoxical activation in specific tissues) using iterative hypothesis refinement .
Q. What strategies ensure rigorous validation of this compound’s structural predictions?
Methodology
- Computational Modeling : Use molecular dynamics simulations to predict binding sites, followed by mutagenesis (e.g., alanine scanning) for empirical validation.
- Cryo-EM/X-ray Crystallography : Resolve high-resolution structures to confirm predicted conformations .
Tables for Quick Reference
Properties
IUPAC Name |
(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C92H141N23O28S2/c1-47(2)38-62(82(133)113-67(44-117)87(138)105-60(34-37-145-8)81(132)102-57(26-30-71(95)122)79(130)112-69(46-119)89(140)114-68(45-118)88(139)106-61(91(142)143)27-31-72(96)123)110-90(141)74(49(5)6)115-85(136)63(39-48(3)4)107-84(135)65(42-52-21-23-53(120)24-22-52)109-77(128)56(25-29-70(94)121)101-76(127)55(20-15-35-99-92(97)98)100-80(131)59(33-36-144-7)104-83(134)64(41-51-18-13-10-14-19-51)108-78(129)58(28-32-73(124)125)103-86(137)66(43-116)111-75(126)54(93)40-50-16-11-9-12-17-50/h9-14,16-19,21-24,47-49,54-69,74,116-120H,15,20,25-46,93H2,1-8H3,(H2,94,121)(H2,95,122)(H2,96,123)(H,100,131)(H,101,127)(H,102,132)(H,103,137)(H,104,134)(H,105,138)(H,106,139)(H,107,135)(H,108,129)(H,109,128)(H,110,141)(H,111,126)(H,112,130)(H,113,133)(H,114,140)(H,115,136)(H,124,125)(H,142,143)(H4,97,98,99)/t54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,74-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPKKOTLGXBHLAB-XVHSACDVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCSC)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(CC3=CC=CC=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CC=CC=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C92H141N23O28S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2081.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.